

Tivantinib (ARQ 197): A Comparative Guide to its Efficacy in Cancer Cell Lines

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Compound of Interest

Compound Name: neoARQ

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This guide provides a comprehensive comparison of the efficacy of Tivantinib (ARQ 197) with other relevant inhibitors in various cancer cell lines, with a focus on non-small cell lung cancer (NSCLC). The information is presented to facilitate objective evaluation and is supported by experimental data from preclinical studies.

Executive Summary

Tivantinib (ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.^{[1][2]} Subsequent research has revealed a dual mechanism of action, demonstrating that Tivantinib also disrupts microtubule dynamics, contributing to its cytotoxic effects in cancer cells.^{[1][2][3]} This guide summarizes the quantitative efficacy of Tivantinib and its comparators, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Comparative Efficacy of Tivantinib and Alternatives

The anti-proliferative activity of Tivantinib has been evaluated across a range of cancer cell lines. For a direct comparison, this section focuses on its efficacy in NSCLC cell lines alongside other c-MET inhibitors, Crizotinib and PHA-665752.

Anti-Proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Tivantinib and its comparators in various NSCLC cell lines.

Cell Line	Tivantinib (ARQ 197) IC50 (μM)	Crizotinib IC50 (μM)	PHA-665752 IC50 (μM)	Reference
MET-Independent				
A549	0.8	>10	>10	[1][4]
H3122	0.5	0.2	>10	[1][4]
PC9	0.36	>10	>10	[1][4]
HCC827	0.5	>10	>10	[1][4]
MET-Dependent				
H1993	0.4	0.02	0.015	[1][5]
EBC-1	0.4	0.01	0.008	[1][5]
HCC827 GR6	0.5	>10	>10	[1][5]

Notably, Tivantinib demonstrates efficacy in both MET-dependent and MET-independent NSCLC cell lines, with IC50 values consistently in the sub-micromolar range. In contrast, Crizotinib and PHA-665752 show potent activity primarily in MET-dependent cell lines.[1][2]

Induction of Apoptosis and Cell Cycle Arrest

Tivantinib has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The following table summarizes these effects in comparison to Crizotinib.

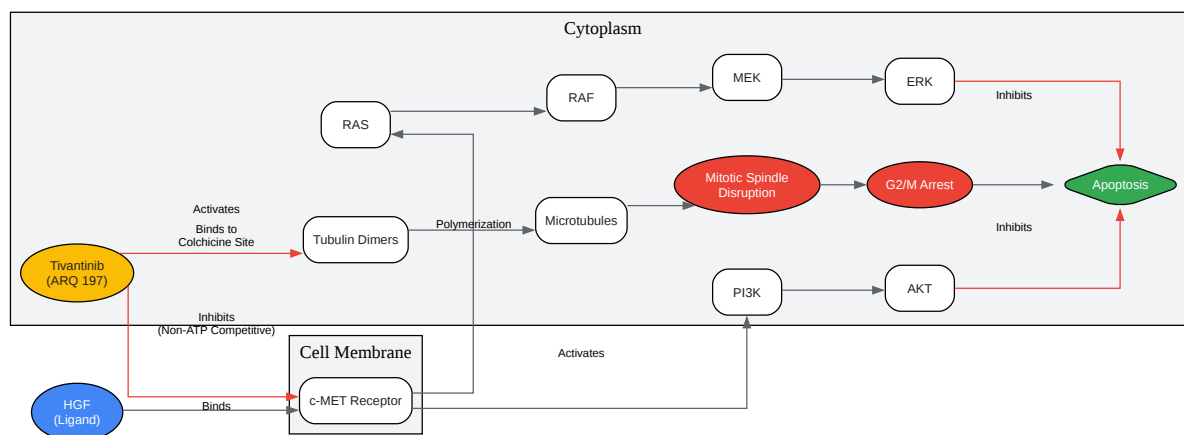
Cell Line	Treatment	Apoptosis Induction	Cell Cycle Arrest	Reference
A549 (MET-independent)	Tivantinib	Increased apoptosis	G2/M arrest	[1]
Crizotinib	No significant change	No significant change	[1]	
EBC-1 (MET-dependent)	Tivantinib	Increased apoptosis	G2/M arrest	[1]
Crizotinib	Increased apoptosis	G1 arrest	[1]	
H2228	Crizotinib (300 nmol/l)	Significantly promoted apoptosis	Not specified	[6][7]
Huh7	Tivantinib (1.6 μ M, 24h)	Increased sub-G1 fraction	G2/M phase: 64.9 \pm 9.8% (vs. 31.7 \pm 9.8% in control)	[8]

Tivantinib consistently induces a G2/M phase cell cycle arrest and apoptosis in both MET-dependent and independent cell lines, an effect attributed to its impact on microtubule dynamics.[1][8] Crizotinib, on the other hand, induces a G1 arrest in MET-dependent cells, consistent with its mechanism as a MET inhibitor.[1]

Mechanism of Action and Experimental Workflow

Tivantinib Signaling Pathway

Tivantinib exhibits a dual mechanism of action, targeting both the c-MET signaling pathway and microtubule function.

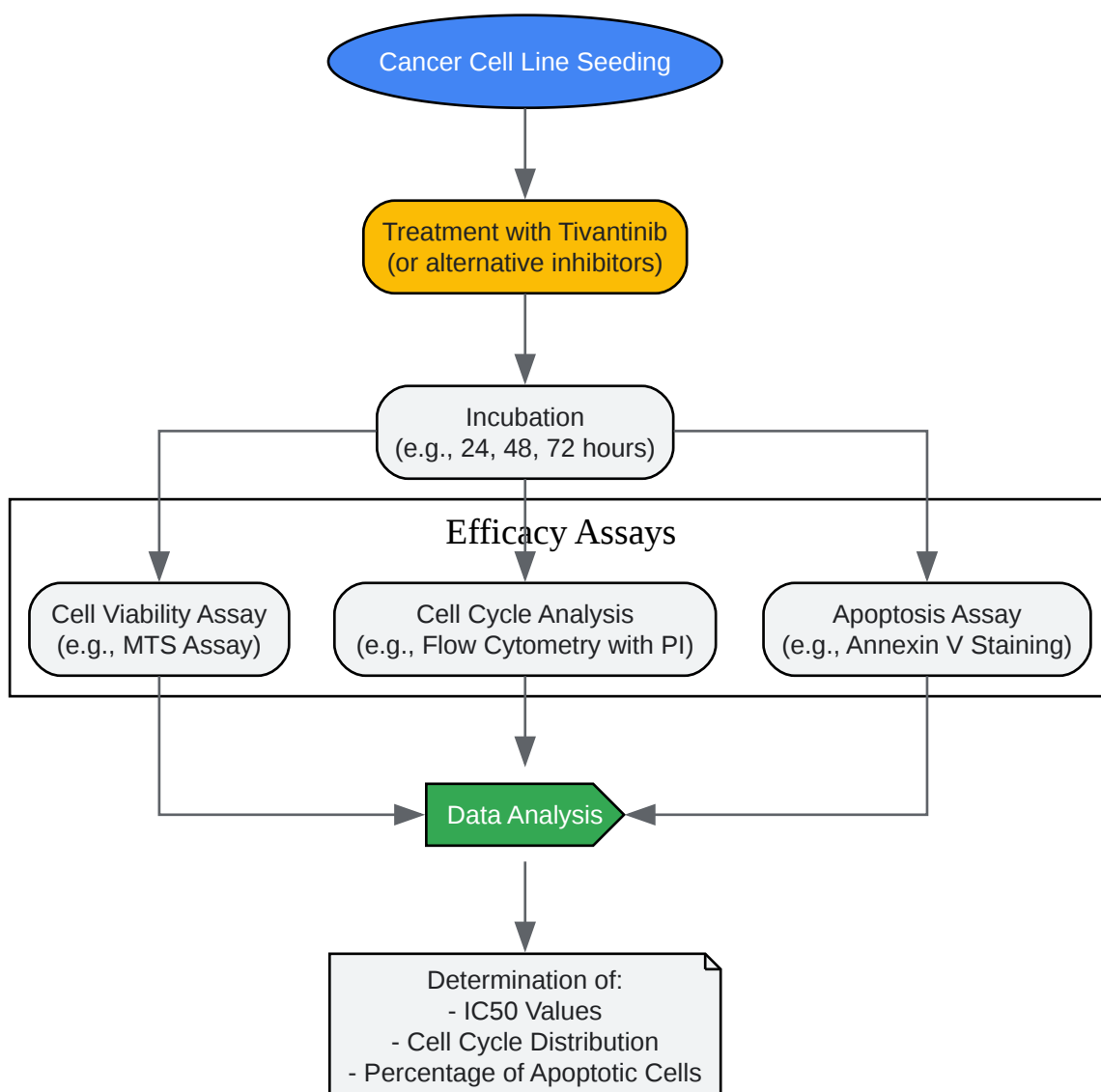


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Caption: Dual mechanism of action of Tivantinib (ARQ 197).

Experimental Workflow for Efficacy Evaluation

A typical workflow for assessing the in vitro efficacy of a compound like Tivantinib involves a series of assays to determine its impact on cell viability, proliferation, and the mechanisms of cell death.



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